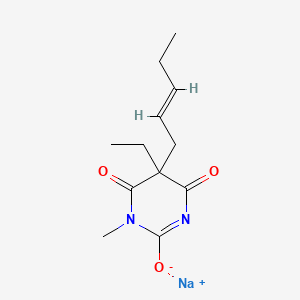
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidinediones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include ethyl iodide, methyl iodide, and pentenyl bromide, along with strong bases such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sodiooxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinediones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-1-methyl-5-(2-pentenyl)-4,6(1H,5H)-pyrimidinedione: Lacks the sodiooxy group, resulting in different chemical properties.
5-Ethyl-1-methyl-5-(2-pentenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Contains a hydroxy group instead of sodiooxy, affecting its reactivity and applications.
Uniqueness
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the sodiooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H17N2NaO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;5-ethyl-1-methyl-4,6-dioxo-5-[(E)-pent-2-enyl]pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-7-8-12(5-2)9(15)13-11(17)14(3)10(12)16;/h6-7H,4-5,8H2,1-3H3,(H,13,15,17);/q;+1/p-1/b7-6+; |
InChI Key |
IDBQJNKDTGUJDW-UHDJGPCESA-M |
Isomeric SMILES |
CC/C=C/CC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Canonical SMILES |
CCC=CCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



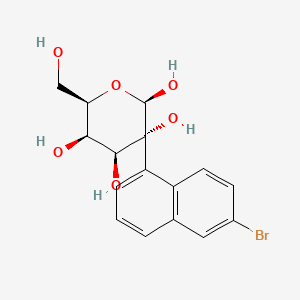
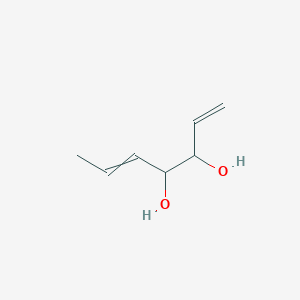
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
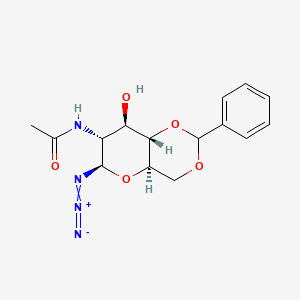
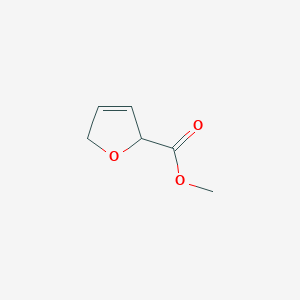
![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
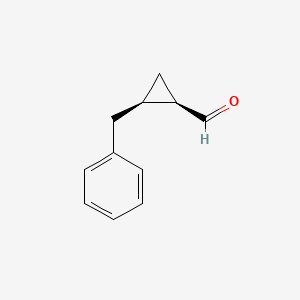
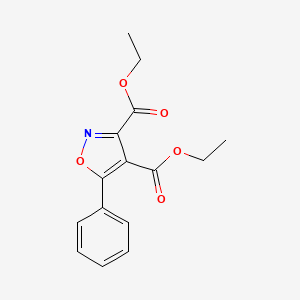
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
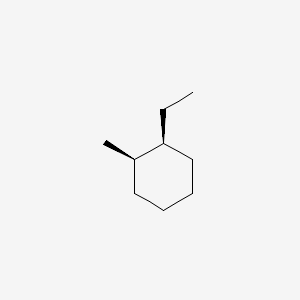
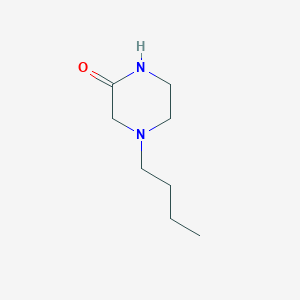
![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
